1-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
Propriétés
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5S/c1-13-3-4-15(11-16(13)19)28(25,26)20-7-5-14(6-8-20)22-12-17(23)21(18(22)24)9-10-27-2/h3-4,11,14H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHASRKGBEFBOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known by its CAS number 2191214-29-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₄ClN₃O₅S
- Molecular Weight : 429.9 g/mol
- Structure : The compound features a piperidine ring, an imidazolidine core, and a sulfonyl group attached to a chlorinated aromatic ring, which may contribute to its biological activity.
Anticancer Properties
Compounds containing imidazolidine rings have been investigated for their anticancer properties. Studies suggest that certain imidazolidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression . Although direct studies on 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione are scarce, its structural components imply potential as an anticancer agent.
The exact mechanism of action for this compound remains to be fully elucidated; however, insights can be drawn from related compounds:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : The piperidine and imidazolidine moieties may interact with various receptors in the body, potentially modulating signaling pathways involved in inflammation and cellular proliferation.
Study on Antibacterial Activity
A study conducted on related piperidine derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the sulfonamide and piperidine functionalities could be key contributors to such effects .
Anticancer Research
In another study focusing on imidazolidine derivatives, several compounds showed promising results in inhibiting the growth of prostate cancer cells. These compounds were noted for their ability to induce apoptosis through mitochondrial pathways . While specific data on 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is lacking, the structural similarities warrant further investigation.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: sulfonylpiperidine , imidazolidine-dione/pyrrolidine-dione , and aryl substituents . Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogs
Structural Similarity and Activity Trends
- Core Heterocycles : The imidazolidine-2,4-dione in the target compound is critical for rigidity and hydrogen bonding. Replacing it with pyrrolidine-2,5-dione (as in CAS 850023-59-5) reduces ring strain but may alter binding specificity .
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound and CAS 457961-51-2) enhance electrophilicity and stability compared to sulfanyl groups (CAS 321433-54-9), which are more nucleophilic and prone to oxidation .
- Substituent Effects : The 3-chloro-4-methylphenyl group in the target compound may act as a bioisostere for nitro groups (e.g., in nitroimidazole derivatives), balancing lipophilicity and steric bulk .
Methodological Considerations
Compound similarity is typically assessed via Tanimoto coefficients using molecular fingerprints (e.g., MACCS keys) . For example:
- Conversely, the target and CAS 321433-54-9 show <30% similarity due to divergent substituents and core heterocycles .
Research Findings and Implications
Activity Cliffs: Minor structural changes (e.g., sulfonyl to sulfanyl) can drastically alter biological activity. For instance, sulfonylpiperidines (e.g., CAS 457961-51-2) exhibit broad antimicrobial activity, while sulfanyl analogs (CAS 321433-54-9) show antitubercular specificity .
Role of Piperidine : Piperidine derivatives with aryl-sulfonyl substitutions (as in the target compound) often target serotonin or dopamine receptors, but the imidazolidine-dione extension may redirect activity toward protease or kinase inhibition .
Substituent Optimization: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., CAS 850023-59-5), which could enhance bioavailability .
Q & A
Q. What are the optimal reaction conditions for synthesizing the sulfonyl-piperidine moiety in this compound?
The sulfonyl-piperidine core can be synthesized via nucleophilic substitution or coupling reactions. Key parameters include using dichloromethane as a solvent, sodium hydroxide as a base, and controlled temperatures (20–25°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>99%) .
Q. What purification techniques are recommended for isolating this compound post-synthesis?
Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is effective for isolating the target compound. For polar byproducts, reverse-phase HPLC with a methanol/water mobile phase may improve resolution. Recrystallization from ethanol or acetonitrile can enhance crystalline purity .
Q. How should researchers handle potential toxicity during experimental procedures?
Follow GHS safety protocols: use fume hoods for reactions, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation. Store the compound in airtight containers at 2–8°C to prevent degradation .
Q. What spectroscopic methods confirm the compound’s structural integrity?
Use H/C NMR to verify piperidine and imidazolidine ring conformations. IR spectroscopy identifies sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1700 cm) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
Use dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM). For aqueous assays, prepare working solutions with <1% DMSO in phosphate-buffered saline (pH 7.4). Sonication or gentle heating (37°C) improves dissolution .
Advanced Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Apply density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like enzymes or ion channels. Compare results with structural analogs (e.g., chlorophenyl or pyrimidine derivatives) to validate predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
Use factorial experimental design to test variables (e.g., concentration, incubation time). Statistical tools like ANOVA identify significant factors. Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives. Reference structurally similar compounds to contextualize discrepancies .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Modify the 3-chloro-4-methylphenyl group to assess steric/electronic effects on potency. Replace the 2-methoxyethyl chain with bulkier substituents (e.g., cyclopropylmethyl) to study lipophilicity. Compare results to analogs with pyridine or pyrimidine moieties for target selectivity .
Q. What in vitro assay designs are optimal for evaluating metabolic stability?
Use liver microsomes (human or rodent) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Include positive controls (e.g., verapamil) to validate assay conditions. Calculate intrinsic clearance (Cl) using the half-life method .
Q. How can stereochemical considerations impact synthesis of chiral intermediates?
Employ chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of imidazolidine precursors. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or circular dichroism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
